molecular formula C14H18N4O B2722926 N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide CAS No. 2415516-57-1

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide

Número de catálogo B2722926
Número CAS: 2415516-57-1
Peso molecular: 258.325
Clave InChI: ADOMUIXCACPXIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs naturally in the body, and is often disrupted in cancer cells. PAC-1 has been shown to have potential as a cancer therapy, and has been the subject of much scientific research in recent years.

Mecanismo De Acción

The mechanism of action of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is thought to involve the activation of procaspase-3, a protein that plays a key role in the apoptotic pathway. N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis, it has been shown to inhibit the growth and proliferation of cancer cells, and to induce cell cycle arrest. It has also been shown to have anti-inflammatory effects, and to modulate the immune response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its specificity for cancer cells. Unlike many other cancer therapies, which can have toxic effects on healthy cells, N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to be selective for cancer cells, with minimal effects on normal cells. However, one limitation of using N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its poor solubility in water, which can make it difficult to work with.

Direcciones Futuras

There are many potential future directions for research on N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of more efficient synthesis methods, which could improve yield and purity. Another area of interest is the identification of biomarkers that could be used to predict which cancer patients are most likely to respond to N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide therapy. In addition, there is interest in exploring the use of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide in combination with other cancer therapies, to improve efficacy and reduce side effects. Finally, there is interest in exploring the potential of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide as a therapy for other diseases, such as inflammatory disorders and autoimmune diseases.

Métodos De Síntesis

The synthesis of N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide involves several steps, including the reaction of cyclohex-3-ene-1-carboxylic acid with hydrazine to form the hydrazide, and the subsequent reaction of the hydrazide with pyrazine-2-carboxylic acid to form the final product. The synthesis has been optimized over time, with various modifications made to improve yield and purity.

Aplicaciones Científicas De Investigación

N-(1-Pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide has been studied extensively in vitro and in vivo, and has shown promise as a cancer therapy. It has been shown to induce apoptosis in a variety of cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. In addition, it has been shown to have synergistic effects with other cancer therapies, such as TRAIL and chemotherapy drugs.

Propiedades

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)17-12-9-18(10-12)13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMUIXCACPXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.